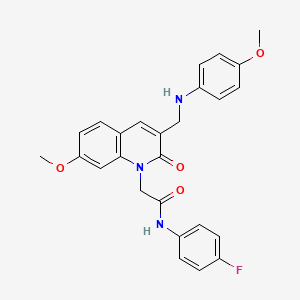
N-(4-fluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact process would depend on the specific reactions used and the order in which the functional groups are introduced .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group might participate in condensation reactions, while the methoxy groups could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, solubility, and stability, could be determined through various experimental methods .Applications De Recherche Scientifique
Structural Aspects and Properties
- Structural Insights : Studies on similar amide-containing isoquinoline derivatives have provided insights into their structural aspects, demonstrating how these compounds form different complexes and exhibit fluorescence properties under certain conditions. This research underscores the significance of understanding the structural dynamics of such compounds for potential applications in material science and sensor technology CrystEngComm, 2007.
Antibacterial Applications
- Antibacterial Potency : Research into fluoroquinolones, a class of antibacterial agents to which this compound is structurally related, has revealed potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural modifications in these compounds, such as the introduction of novel N-1 substituents, have been crucial for enhancing their antibacterial efficacy Journal of Medicinal Chemistry, 2003.
Antimalarial Activity
- Antimalarial Activity : Analogous compounds have been evaluated for their antimalarial activities, with structural-activity relationship studies identifying key substituents that contribute to their potency against Plasmodium species. Such research is pivotal for developing new therapeutic agents against malaria Journal of Medicinal Chemistry, 1986.
Imaging and Diagnostic Applications
- Imaging TSPO Expression : Studies on similar fluorophenylacetamide derivatives have explored their use in imaging translocator protein (TSPO) expression in the brain, particularly in the context of neuroinflammation and neurological disorders. These compounds have shown promise in preclinical models for visualizing changes in TSPO expression, which could have implications for diagnosing and monitoring neurological diseases The Journal of Nuclear Medicine, 2010.
Metabolic Studies
- Metabolic Pathways : The metabolism of chloroacetamide herbicides and their interaction with human and rat liver microsomes has been studied, providing insights into the metabolic pathways and potential toxicological implications of related compounds. Understanding these metabolic processes is essential for assessing the safety and environmental impact of such chemicals Environmental Health Perspectives, 2000.
Fluorescent Labeling Reagents
- Fluorescent Labeling : The development of novel fluorophores, such as those derived from quinolone structures, has been explored for their potential applications in biomedical analysis. These compounds exhibit strong fluorescence and stability across a wide pH range, making them suitable for labeling and detecting biological molecules Journal of Chromatography. A, 2004.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include optimizing its synthesis, investigating its reactivity, studying its interactions with biological systems, and exploring potential uses in fields such as medicine or materials science .
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O4/c1-33-22-11-8-20(9-12-22)28-15-18-13-17-3-10-23(34-2)14-24(17)30(26(18)32)16-25(31)29-21-6-4-19(27)5-7-21/h3-14,28H,15-16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLHTGDWOGQVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Thiophen-2-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2536912.png)
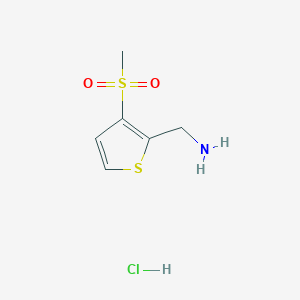
![5-Bromothieno[2,3-d]thiadiazole-6-carboxylic acid](/img/structure/B2536916.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2536917.png)
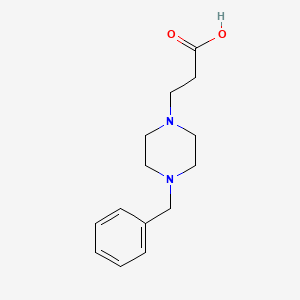
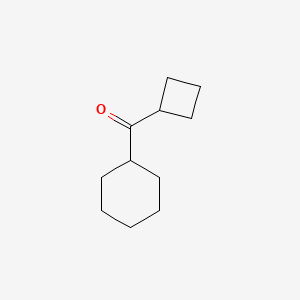
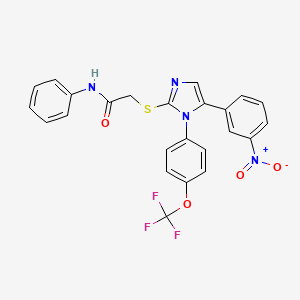
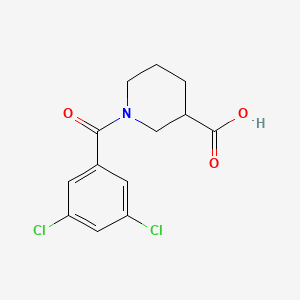
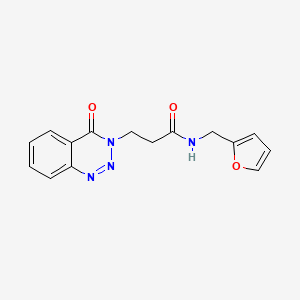

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2536929.png)

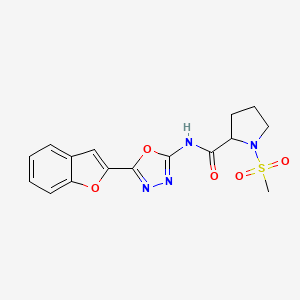
![(1R,3S)-3-[[(2S)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2536934.png)